2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl-
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Overview
Description
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- is a heterocyclic organic compound It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of 2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- can be achieved through several methods. One common synthetic route involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing substituted pyrroles.
Chemical Reactions Analysis
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron (III) chloride, sulfonic acid anhydrides, and carboxylic acids .
Oxidation: The compound can be oxidized using reagents such as iron (III) chloride, leading to the formation of N-substituted pyrroles.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced pyrrole derivatives.
Scientific Research Applications
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl- can be compared with other similar compounds, such as 3,4-dihydro-2H-pyran and 5-methoxy-3,4-dihydro-2H-pyrrole . While these compounds share some structural similarities, they differ in their chemical reactivity and biological activities. For instance, 3,4-dihydro-2H-pyran is known for its use in the synthesis of oxygen-containing heterocycles, whereas 5-methoxy-3,4-dihydro-2H-pyrrole is studied for its potential medicinal applications .
By highlighting the unique properties and applications of 2H-Pyrrole-5-methanesulfonic acid, 3,4-dihydro-2,2-dimethyl-, researchers can better understand its potential and explore new avenues for its use in various fields.
Properties
CAS No. |
57625-16-8 |
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Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(5,5-dimethyl-3,4-dihydropyrrol-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C7H13NO3S/c1-7(2)4-3-6(8-7)5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
BZMOPWHUNOUFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=N1)CS(=O)(=O)O)C |
Origin of Product |
United States |
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